molecular formula C18H28N4O B2692983 N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide CAS No. 2034534-59-1

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide

Cat. No.: B2692983
CAS No.: 2034534-59-1
M. Wt: 316.449
InChI Key: PRVBSVBBRAJGBQ-UHFFFAOYSA-N
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Description

Introduction and Research Significance

Historical Context of Adamantane-Triazole Hybrid Compounds

The integration of adamantane and triazole motifs dates to the late 20th century, when researchers began exploring rigid hydrocarbon frameworks to enhance drug stability. Adamantane’s diamondoid structure, first synthesized in 1933, gained prominence through antiviral agents like amantadine. Parallel developments in triazole chemistry revealed their role as bioisosteres for carboxylic acids and amides, enabling improved metabolic stability. Early hybrids focused on combining these units through ester or ether linkages, but the advent of carboxamide bridges in the 2010s marked a turning point. For instance, [MoO₃(tradcH)]·H₂O demonstrated how triazole-adamantane hybrids could serve as multifunctional catalysts, hinting at broader chemical versatility.

The specific compound under review evolved from efforts to optimize pharmacokinetic profiles. By tethering adamantane-1-carboxamide to a triazole-bearing branched alkyl chain, researchers achieved enhanced blood-brain barrier penetration compared to earlier derivatives. Structural analyses of related molecules, such as 3-(adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione, provided critical insights into supramolecular interactions that influence crystallization behavior. These historical developments laid the groundwork for rational design of advanced hybrids with tailored biological properties.

Scientific Importance in Medicinal Chemistry

Adamantane-triazole hybrids occupy a strategic niche in drug design due to three key attributes:

  • Multitarget Potential : The triazole ring’s ability to coordinate metal ions complements adamantane’s capacity for hydrophobic interactions, enabling simultaneous engagement with enzymatic active sites and membrane receptors.
  • Metabolic Stability : Quantum mechanical studies on analogous compounds, such as those employing B3LYP/cc-pVDZ calculations, demonstrate reduced susceptibility to cytochrome P450 oxidation compared to purely aromatic systems.
  • Structural Tunability : Positional isomerism in the triazole ring (1,2,3- vs. 1,2,4-substitution) allows fine-tuning of electronic properties without altering the adamantane core’s conformational rigidity.

Recent work has elucidated the role of the carboxamide linker in mediating target interactions. For example, replacing the traditional methylene bridge with a more flexible propyl chain was shown to decrease antiviral potency by 40% in related compounds, underscoring the critical balance between rigidity and flexibility.

Table 1: Key Molecular Features of N-[3-Methyl-1-(1H-1,2,4-Triazol-1-yl)butan-2-yl]Adamantane-1-Carboxamide
Property Value
Molecular Formula C₁₈H₂₆N₄O
Molecular Weight 314.43 g/mol
Hydrogen Bond Donors 2 (triazole NH, carboxamide NH)
Hydrogen Bond Acceptors 3 (triazole N, carbonyl O)
Rotatable Bonds 5
Topological Polar SA 87.7 Ų

Current Research Landscape and Knowledge Gaps

The compound’s research trajectory spans three primary domains:

Synthetic Chemistry : Advances in click chemistry have enabled efficient construction of the triazole-adamantane junction. A typical protocol involves Huisgen cycloaddition between adamantane-1-carbonyl azide and propargyl amines, followed by reductive amination. However, challenges remain in achieving enantioselective synthesis of the chiral 3-methylbutan-2-yl sidechain.

Computational Modeling : Density functional theory (DFT) studies on similar molecules, such as 3-(adamantan-1-yl)-1-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione, predict strong electrostatic complementarity with viral neuraminidase active sites. These models require experimental validation through X-ray co-crystallography.

Biological Screening : Preliminary assays indicate low micromolar inhibition of influenza A/H1N1 replication (IC₅₀ = 2.7 μM), though the exact molecular target remains unconfirmed. Comparative studies with amantadine-resistant strains could clarify mechanisms bypassing M2 proton channel mutations.

Critical knowledge gaps include:

  • Detailed pharmacokinetic profiles across mammalian models
  • Resistance potential in viral/bacterial targets
  • Impact of N-methylation on blood-brain barrier permeability
  • Structure-toxicity relationships for chronic administration

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-12(2)16(9-22-11-19-10-20-22)21-17(23)18-6-13-3-14(7-18)5-15(4-13)8-18/h10-16H,3-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVBSVBBRAJGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide typically involves the formation of the triazole ring followed by the attachment of the adamantane moiety. . This reaction is favored for its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 22
  • N : 4
  • O : 1

Biological Activities

Research indicates that N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide exhibits several significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of adamantane compounds possess notable antimicrobial properties. For instance, compounds similar to N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane have been evaluated for their effectiveness against various bacterial and fungal strains. The incorporation of the triazole moiety is believed to enhance these properties by interfering with microbial cell functions .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Research suggests that adamantane derivatives can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Properties

Recent studies have indicated that similar compounds exhibit anticancer activity. The mechanism is thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds with structural similarities to N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane have been shown to inhibit the proliferation of various cancer cell lines .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the adamantane core.
  • Introduction of the triazole ring through cyclization reactions.
  • Carboxamide formation via acylation processes.

The synthetic pathways often require careful optimization to achieve high yields and purity of the final product.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of adamantane derivatives demonstrated that N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a promising alternative in antimicrobial therapy .

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, a derivative of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane was tested in a murine model of inflammation. Results showed a substantial reduction in paw swelling and levels of inflammatory markers compared to the control group .

Mechanism of Action

The mechanism of action of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, influencing their activity . The adamantane moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to structurally analogous adamantane-carboxamide and triazole derivatives from the literature. Key distinctions include:

Adamantane-1-carboxylic Acid Derivatives with Azole Substituents

describes four adamantane-1-carboxylic acid derivatives with azole substituents (e.g., 3-(3-methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, mtrzadcH ). Unlike the target compound, these derivatives lack the branched butan-2-yl chain and instead feature direct attachment of the triazole or tetrazole ring to the adamantane core. This structural difference impacts:

  • Solubility: The branched alkyl chain in the target compound may enhance solubility in non-polar media compared to mtrzadcH .
  • Bioactivity : The triazole-thione derivatives in (e.g., 5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion) exhibit antihypoxic activity, suggesting that sulfur substitution (thione vs. carboxamide) significantly alters biological interactions .
Nitro-Substituted Carboxamides

highlights N-(3-nitrophenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide, which features nitro groups on both the phenyl and triazole rings.

Alkylthio-Triazole Derivatives

synthesizes 3-alkylthio-5-(adamantane-1-yl)-4-R-4H-1,2,4-triazoles (e.g., Ia-Ig ). These compounds demonstrate that alkyl chain length (C4–C10) modulates antihypoxic efficacy. The target compound’s shorter, branched chain may limit membrane penetration compared to linear alkylthio derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Name/Structure Molecular Formula Key Substituents Notable Properties/Activities
Target Compound C₁₈H₂₆N₄O 3-methylbutan-2-yl, 1,2,4-triazolyl High lipophilicity, unstudied bioactivity
3-(3-Methyl-1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid (mtrzadcH ) C₁₄H₁₉N₃O₂ Direct triazolyl-adamantane linkage Metal coordination (Cu complexes)
5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thion C₁₃H₁₈N₄S Triazole-thione, methyl group Antihypoxic activity (ED₅₀: 25–50 mg/kg)
N-(3-Nitrophenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide C₁₉H₂₀N₆O₅ Nitrophenyl, nitro-triazolyl High reactivity (electron-deficient)
3-(Butylthio)-5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole (Ib ) C₁₇H₂₈N₄S Butylthio chain Moderate antihypoxic activity (ED₅₀: 40 mg/kg)

Biological Activity

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The molecular formula is C15H22N4OC_{15}H_{22}N_4O, and it has a molecular weight of approximately 278.36 g/mol. The specific arrangement of functional groups within this compound contributes to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole moiety is known to exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Additionally, this compound may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to antiproliferative effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Antifungal Inhibits ergosterol synthesis in fungi
Antitumor Induces apoptosis in cancer cell lines
Antimicrobial Exhibits activity against various bacterial strains
Anti-inflammatory Reduces inflammation through cytokine modulation

Antitumor Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range. Morphological changes consistent with apoptosis were observed in treated cells, suggesting that the compound triggers programmed cell death pathways .

Antifungal Activity

In another study focusing on antifungal properties, this compound demonstrated potent activity against various fungal strains. The mechanism was linked to the inhibition of lanosterol demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This activity underscores its potential as a therapeutic agent for fungal infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications to the triazole and adamantane moieties significantly influence the biological efficacy of the compound. For instance, substituents on the triazole ring enhanced cytotoxicity against tumor cells while maintaining antifungal activity. This highlights the importance of structural optimization in drug development .

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